molecular formula C21H17N3O2S B302839 N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide

货号 B302839
分子量: 375.4 g/mol
InChI 键: XNHCFLTZPCRTTD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies.

作用机制

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide selectively binds to the active site of BTK, inhibiting its activity and downstream signaling. BTK is a critical component of the BCR signaling pathway, which regulates B-cell survival, proliferation, and differentiation. Inhibition of BTK by N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide leads to the suppression of BCR signaling, resulting in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects
N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In vitro studies have demonstrated that N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide inhibits the proliferation and survival of B-cells, induces apoptosis, and reduces the expression of anti-apoptotic proteins. In vivo studies have shown that N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide suppresses tumor growth and prolongs survival in mouse models of CLL, MCL, and DLBCL.

实验室实验的优点和局限性

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has high selectivity and potency for BTK, making it a useful tool for studying BCR signaling and its role in B-cell malignancies. However, N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has some limitations for laboratory experiments. It is not suitable for studying other signaling pathways or non-B-cell malignancies. N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide may also have off-target effects, which could complicate the interpretation of experimental results.

未来方向

There are several potential future directions for research on N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide. One area of interest is the development of combination therapies that include N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide and other anti-cancer agents. Preclinical studies have shown that N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide can enhance the activity of other agents, such as venetoclax and rituximab. Clinical trials are currently underway to evaluate the safety and efficacy of combination therapies that include N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide. Another area of interest is the identification of biomarkers that can predict response to N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide. Preclinical studies have shown that certain genetic mutations or alterations may affect the sensitivity of B-cells to BTK inhibition. Identifying these biomarkers could help to personalize treatment with N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide and improve patient outcomes. Finally, further research is needed to evaluate the safety and efficacy of N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide in clinical trials. While preclinical studies have shown promising results, clinical trials are needed to determine the optimal dose, schedule, and patient population for N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide.

合成方法

The synthesis of N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide involves several steps, starting with the reaction of 2-bromo-5-nitrothiophene with magnesium to form 2-magnesium-5-nitrothiophene. The intermediate is then reacted with 4-bromo-1,3-phenylenediamine to form the desired product. The final step involves the reaction of the product with 3-(3-methylphenyl)-1,3,4-oxadiazol-2-amine to form N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide.

科学研究应用

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro and in vivo studies have shown that N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide inhibits BCR signaling and induces apoptosis in B-cells, leading to the suppression of tumor growth. N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

属性

产品名称

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide

分子式

C21H17N3O2S

分子量

375.4 g/mol

IUPAC 名称

N-[3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C21H17N3O2S/c1-14-5-2-6-15(11-14)20-23-24-21(26-20)16-7-3-8-17(12-16)22-19(25)13-18-9-4-10-27-18/h2-12H,13H2,1H3,(H,22,25)

InChI 键

XNHCFLTZPCRTTD-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4

规范 SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。